2-羟基-1-萘甲醛-异烟酰腙

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

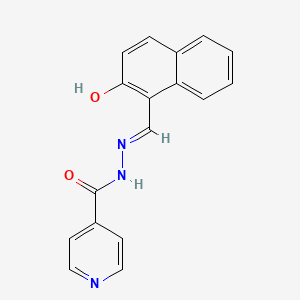

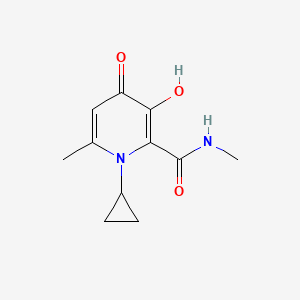

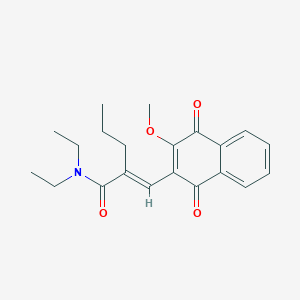

2-Hydroxy-1-naphthaldehyde-isonicotinoylhydrazone is a chemical compound that has been studied for its potential applications in various fields . It is known to possess anti-neoplastic activity due to its ability to bind intracellular iron .

Synthesis Analysis

The synthesis of 2-Hydroxy-1-naphthaldehyde-isonicotinoylhydrazone involves complex chemical reactions . Two tridentate NIH ligands deprotonate upon coordination to Fe III in a meridional fashion to form a distorted octahedral, high-spin complex .Molecular Structure Analysis

The molecular structure of 2-Hydroxy-1-naphthaldehyde-isonicotinoylhydrazone and its Fe III complex has been examined to gain further insight into its anti-tumor activity . The trivalent oxidation state is dominant over a wide potential range and the Fe II analogue is not a stable form of this complex .Chemical Reactions Analysis

The chemical reactions of 2-Hydroxy-1-naphthaldehyde-isonicotinoylhydrazone involve excited-state intramolecular proton transfer (ESIPT) fluorescence in the molecules . The mechanism of ESIPT fluorescence in the solvated system was investigated by ab initio time-dependent density functional theory (TDDFT) calculation .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Hydroxy-1-naphthaldehyde-isonicotinoylhydrazone include a melting point of 76-80 °C and a boiling point of 192 °C/27 mmHg . It is soluble in ethanol, ether, and petroleum, but insoluble in water .科学研究应用

1. Excited-State Intramolecular Proton Transfer (ESIPT) Fluorescence The vast applications of 2-hydroxy-1-naphthaldehyde-derived systems in sensors originate from their unusual ESIPT fluorescence in the molecules . The mechanism of ESIPT fluorescence in the solvated 2-hydroxy-1-naphthaldehyde carbohydrazone (HNLSC) system was investigated by ab initio time-dependent density functional theory (TDDFT) calculation . This research can give a meaningful insight into the two kinds of fluorescence spectroscopy in the HNISC system found by experimental measurement and be potential guidance to the application of 2-hydroxy-1-naphthaldehyde-derived systems in the development of new-type sensors, nonlinear optical materials, and biochemical probes .

Fluorescence Detection of Zn2+

A fluorescent probe based on 2-hydroxy-1-naphthaldehyde and furan-2-carbohydrazide was conveniently synthesized via Schiff base reaction . This probe has been successfully applied to the accurate and quantitative detection of Zn2+ in real samples, showing turn-on fluorescence, good selectivity, very low detection limit, real-time response, and reusability . In addition, this probe has the potential application to trace Zn2+ in living cells with low cytotoxicity .

Synthesis of Fluorescent Chemosensors

2-Hydroxy-1-naphthaldehyde is often used as an excellent functionalized fluorescent backbone for the synthesis of different fluorescent chemosensors . In this fluorophore, the OH moiety in the 2-position acts as a hydrogen bond donor site and the aldehyde group and its derivatives in the 1-position act as a hydrogen bond acceptor site .

Merrifield-Type Synthesis

2-Hydroxy-1-naphthaldehyde is used in Merrifield-type synthesis to determine free amino acid groups in polymers .

作用机制

Target of Action

The primary target of 2-Hydroxy-1-naphthaldehyde-isonicotinoylhydrazone (NIH) is intracellular iron . Iron is a crucial element for various biological processes, including oxygen transport, DNA synthesis, and electron transport. By binding to intracellular iron, NIH can influence these processes and exert its effects.

Mode of Action

NIH interacts with its target, intracellular iron, by forming a complex. Two tridentate NIH ligands deprotonate upon coordination to Fe III in a meridional fashion to form a distorted octahedral, high-spin complex . This interaction alters the oxidation state of iron, which can lead to

安全和危害

未来方向

The vast applications of 2-Hydroxy-1-naphthaldehyde-derived systems in sensors originate from their unusual excited-state intramolecular proton transfer (ESIPT) fluorescence in the molecules . Future research can give a meaningful insight into the two kinds of fluorescence spectroscopy in the system found by experimental measurement and be potential guidance to the application of 2-Hydroxy-1-naphthaldehyde-derived systems in the development of new-type sensors, nonlinear optical materials, and biochemical probes .

属性

IUPAC Name |

N-[(2-hydroxynaphthalen-1-yl)methylideneamino]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O2/c21-16-6-5-12-3-1-2-4-14(12)15(16)11-19-20-17(22)13-7-9-18-10-8-13/h1-11,21H,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQSHHAVECQJKLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=NC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-1-naphthaldehyde-isonicotinoylhydrazone | |

Q & A

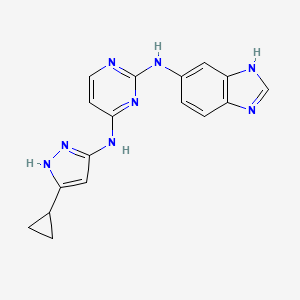

Q1: How does H2ihnpy interact with metal ions, and what are the structural implications?

A1: H2ihnpy can coordinate with metal ions in two different ways:

- Enol Form (Bridging): In this form, H2ihnpy acts as a tetradentate ligand, binding to the metal center through its phenolic oxygen, enolic oxygen, azomethine nitrogen, and pyridyl nitrogen atoms. This coordination mode is observed in complexes like [MoO(O2) (ihnpy)].2H2O [].

- Keto Form (Monobasic Bidentate): Here, H2ihnpy coordinates to the metal through the phenolic oxygen and azomethine nitrogen atoms. This mode is observed in complexes like K[MoO(O2)2(Hihnpy)] and K(Mo2O2(O2)4(Hihnpy)(H2O)2] [].

Q2: What spectroscopic techniques are useful for characterizing H2ihnpy and its metal complexes?

A2: Several spectroscopic techniques are valuable for studying H2ihnpy and its interactions with metals:

- IR Spectroscopy: Provides information about the functional groups present in the ligand and its coordination mode. For example, shifts in the stretching frequencies of C=O, C=N, and O-H groups can indicate complexation with metal ions [, ].

- EPR Spectroscopy: Useful for characterizing paramagnetic metal complexes. For instance, EPR analysis of a manganese(II) complex with H2ihnpy provided insights into its dimeric nature in solution [].

- UV-Vis Spectroscopy: Helps to identify the electronic transitions within the ligand and the metal complexes. Shifts in absorption bands can indicate complex formation and provide information about the geometry and electronic structure of the complexes [, ].

Q3: What are the potential analytical applications of H2ihnpy?

A: H2ihnpy demonstrates promise as a sensitive and selective reagent for the spectrophotometric determination of metal ions like manganese(II) []. The complex formed between H2ihnpy and Mn(II) exhibits a distinct absorption maximum at 495 nm, enabling its quantification. This method has been successfully applied to determine manganese levels in various samples, including tap water, cement, milk, steel alloys, and plant materials [].

Q4: Has H2ihnpy shown any catalytic activity?

A: Research suggests that a manganese(II) coordination polymer formed with H2ihnpy exhibits catalytic activity in the oxidation of 3,5-di-tert-butyl catechol to its corresponding o-quinone []. This finding opens avenues for exploring the potential of H2ihnpy-based metal complexes as catalysts for other oxidation reactions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

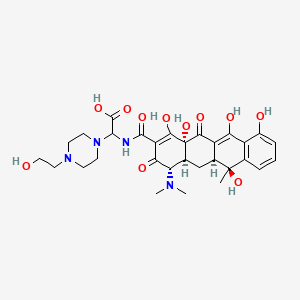

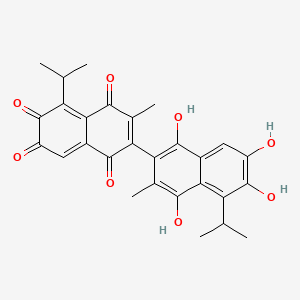

![(2R)-2-[(2S)-2-[[(E)-3-[2-[(2S,3S,5S,7S)-3,7-dihydroxy-5,8,8-trimethylnonan-2-yl]-4,5-dihydro-1,3-thiazol-4-yl]-2-methylprop-2-enoyl]amino]-3-(4-methoxyphenyl)propanoyl]-1-[(2S,3S)-3-methyl-2-[[(2S)-2-(methylamino)propanoyl]amino]pentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B605542.png)

![(2R)-3-[(2S)-2-[[(E)-3-[2-[(2S,3S,5S,7S)-3,7-dihydroxy-5,8-dimethylnonan-2-yl]-4,5-dihydro-1,3-thiazol-4-yl]-2-methylprop-2-enoyl]amino]-3-(4-methoxyphenyl)propanoyl]-2-[(2S)-2-(methylamino)propanoyl]-1-[(2S,3S)-3-methyl-2-(methylamino)pentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B605543.png)

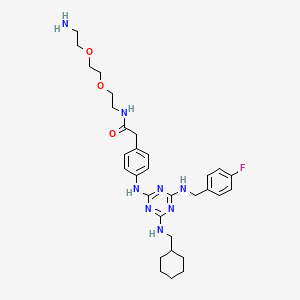

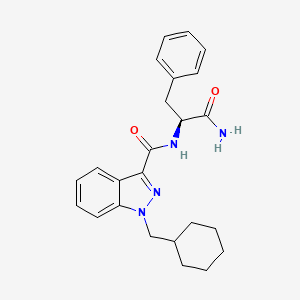

![(E)-4-(5-(2-(3-methylbenzylidene)hydrazinyl)-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B605551.png)

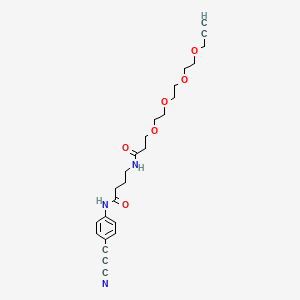

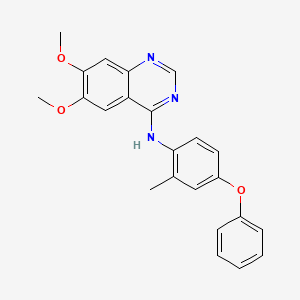

![(3R)-3-{[6-(4-methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B605555.png)